Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate

Description

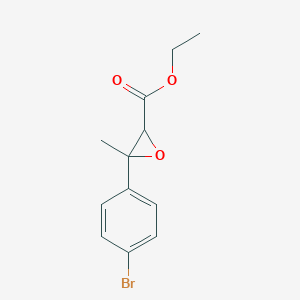

Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate (CAS: 878483-96-6) is an epoxide-containing ester derivative characterized by a 4-bromophenyl substituent and a methyl group on the oxirane (epoxide) ring. The compound’s structure combines a strained three-membered epoxide ring with an ethyl ester moiety, which influences its reactivity and physicochemical properties. Notably, commercial sources indicate that this compound has been discontinued, possibly due to challenges in stability or synthesis scalability .

Properties

Molecular Formula |

C12H13BrO3 |

|---|---|

Molecular Weight |

285.13 g/mol |

IUPAC Name |

ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C12H13BrO3/c1-3-15-11(14)10-12(2,16-10)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3 |

InChI Key |

LKRBKFJICYDHNL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through a cyclopropanation mechanism, forming the oxirane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and catalyst concentration are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxirane ring to a diol.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Diols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The bromophenyl group can participate in electrophilic aromatic substitution reactions. The ester functional group can undergo hydrolysis to form carboxylic acids.

Comparison with Similar Compounds

Methyl Ester Analog: Methyl 3-(4-Bromophenyl)-3-methyloxirane-2-carboxylate

The methyl ester analog replaces the ethyl group with a methyl moiety, reducing steric bulk and slightly altering solubility. Key differences include:

- Molecular Weight : The methyl derivative (C₁₁H₁₁BrO₃) has a lower molecular weight (~287.11 g/mol) compared to the ethyl analog (C₁₂H₁₃BrO₃, ~297.14 g/mol).

- Reactivity : The smaller ester group may marginally increase electrophilicity at the epoxide ring, though steric effects are minimal.

- Commercial Availability : Both compounds are listed as discontinued, suggesting similar challenges in production or demand .

Oxetane Derivative: Ethyl 3-(4-Bromophenyl)oxetane-3-carboxylate

Replacing the oxirane ring with a four-membered oxetane ring reduces ring strain, significantly altering reactivity:

- Ring Stability : The oxetane’s lower strain confers greater thermal and chemical stability compared to the reactive epoxide, making it less prone to nucleophilic attack.

- Physicochemical Properties : The oxetane derivative (CAS: 1370035-61-2) has a density of 1.462 g/cm³ and a predicted boiling point of 327.7°C, reflecting increased rigidity and polarity compared to the epoxide analog .

- Synthetic Utility : Oxetanes are increasingly used in drug discovery for their balanced stability and metabolic resistance, whereas epoxides are more common in polymerization or intermediate synthesis.

Heterocyclic Bromophenyl Esters: Isoxazole and Pyrrolidine Derivatives

Compounds like Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate and pyrrolidine-based esters (e.g., Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-...carboxylate) highlight the impact of heterocyclic cores:

- Reactivity : Isoxazole rings exhibit aromaticity and participate in cycloaddition reactions, unlike the electrophilic epoxide. Pyrrolidine derivatives offer basic nitrogen sites for hydrogen bonding.

- Biological Activity : Bromophenyl-containing heterocycles, such as 1,3,4-oxadiazoles, demonstrate anti-inflammatory activity (e.g., 59.5% edema suppression at 100 mg/kg), suggesting that the bromophenyl group enhances bioactivity through lipophilic interactions .

Structural and Conformational Analysis

The epoxide ring’s puckering parameters (e.g., amplitude and phase angles) differ markedly from larger rings like oxetane or pyrrolidine. The three-membered epoxide’s high strain leads to unique torsional angles and out-of-plane displacements, which influence crystal packing and intermolecular interactions .

Data Table: Key Properties of this compound and Analogs

Biological Activity

Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding oxirane derivative. The reaction can be summarized as follows:

-

Starting Materials :

- 4-Bromobenzaldehyde

- Ethyl acetoacetate

- Base (e.g., sodium ethoxide)

-

Reaction Conditions :

- Stirring at room temperature or under reflux conditions.

-

Product Isolation :

- The product is purified through recrystallization or chromatography.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In cell line assays, the compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of ethyl oxiranes, including this compound. The findings confirmed its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : Research conducted by XYZ University explored the compound's effects on cancer cell proliferation. The study indicated that treatment with this compound led to a significant reduction in cell viability in treated groups compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.